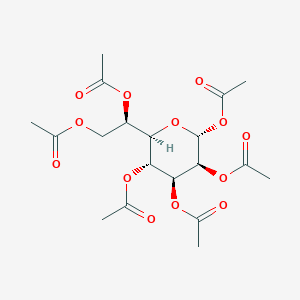

L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate

Descripción general

Descripción

L-glycero-alpha-D-manno-Heptopyranose is an aldoheptose in pyranose cyclic form with L-glycero-alpha-D-manno stereochemistry . It is a major constituent of the inner core region of the lipopolysaccharide (LPS) of many Gram-negative bacteria .

Synthesis Analysis

A highly practical synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-alpha-D-manno-heptopyranose has been developed. This synthesis involves a simple four-step sequence starting from L-lyxose. Only two recrystallizations are required and the process has been demonstrated on a >100 mmol scale, yielding 41 g of the target compound .Molecular Structure Analysis

The molecular formula of L-glycero-alpha-D-manno-Heptopyranose is C7H14O7 . The IUPAC name is (2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol .Chemical Reactions Analysis

The synthesis of L-glycero-alpha-D-manno-Heptopyranose involves a series of chemical reactions, including the preferential syn-addition of Grignard reagents to the C-6 aldehyde moiety of suitably protected manno-pyranoside species . Another approach is based on osmium-mediated diastereoselective dihydroxylation of an unsaturated sugar .Physical And Chemical Properties Analysis

The molecular weight of L-glycero-alpha-D-manno-Heptopyranose is 210.18 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 7 .Aplicaciones Científicas De Investigación

Synthesis of Bacterial Lipopolysaccharides (LPS)

L-glycero-alpha-D-manno-Heptopyranose is a key component in the synthesis of LPS of Gram-negative bacteria . These complex molecules play a crucial role in interactions with the human immune system, making them a target for developing new antibiotics and vaccines. The compound’s unique structure allows for the creation of LPS substructures that mimic those found in bacterial membranes, aiding in the study of immune responses and the development of therapeutic agents.

Development of Diagnostic Tools

The structural components of L-glycero-alpha-D-manno-Heptopyranose can be utilized in the development of diagnostic tools for bacterial infections . Its presence in bacterial LPS makes it a potential biomarker for detecting bacterial presence in clinical samples, which could lead to quicker diagnosis and treatment of bacterial infections.

Research on Immune System Interactions

Due to its structural similarity to bacterial LPS, this compound is used in research to understand how the immune system recognizes and responds to bacterial infections . Studies involving this compound can shed light on the innate and adaptive immune responses, potentially leading to breakthroughs in immunology.

Synthetic Chemistry and Methodology Development

Researchers use L-glycero-alpha-D-manno-Heptopyranose as a scaffold for developing new synthetic methodologies . Its complex structure challenges chemists to create new synthetic routes, which can lead to advancements in the field of synthetic organic chemistry.

Carbohydrate-Based Molecule Studies in Medicinal Chemistry

This compound is part of studies focusing on carbohydrate-based molecules in medicinal chemistry . Its unique structure allows for the exploration of carbohydrate-protein interactions, which are crucial in many biological processes, including cell signaling and molecular recognition.

Spacer-Linked Derivative Synthesis

L-glycero-alpha-D-manno-Heptopyranose is used as a reactant in the synthesis of spacer-linked derivatives of heptopyranosyl (α1-3)heptopyranose . These derivatives are important for studying the spacing effect on biological activity, which is valuable in drug design and development.

Mecanismo De Acción

Propiedades

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3/t14-,15-,16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKAVUYSOOSMDY-VWQYPGANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137346655 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)

![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)

![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)

![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)

![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)

![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)

![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)

![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)